

9,9-Dichloro-9H-fluorene chemical and physical properties.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9,9-Dichloro-9H-fluorene

Cat. No.: B1293879

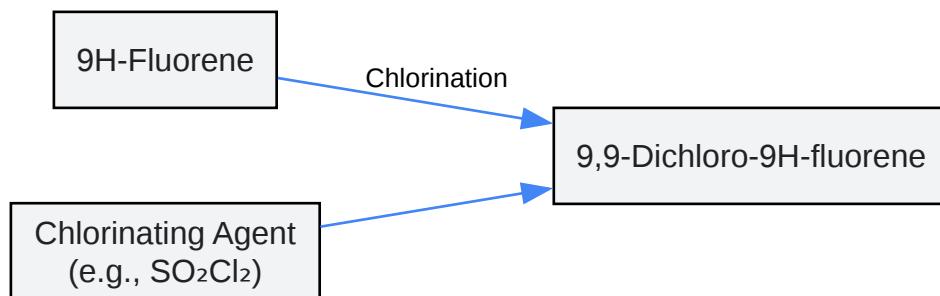
[Get Quote](#)

An In-depth Technical Guide to 9,9-Dichloro-9H-fluorene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **9,9-Dichloro-9H-fluorene**. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Chemical and Physical Properties

9,9-Dichloro-9H-fluorene, with the CAS number 25023-01-2, is a halogenated derivative of fluorene.^{[1][2]} Its chemical structure consists of a fluorene backbone with two chlorine atoms substituted at the 9-position. This substitution significantly influences its chemical reactivity and physical characteristics compared to the parent fluorene molecule.


Tabulated Physical and Chemical Data

The following table summarizes the key quantitative properties of **9,9-Dichloro-9H-fluorene**.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₈ Cl ₂	[1] [2]
Molecular Weight	235.11 g/mol	[1] [2]
CAS Number	25023-01-2	[1] [2]
Melting Point	99 °C (in Diethyl ether)	[1]
Boiling Point	98 °C at 5 Torr	[1]
Density	1.37 g/cm ³	[1]
Flash Point	149.8 °C	[1]
Refractive Index	1.669	[1]
Vapor Pressure	0.000428 mmHg at 25°C	[1]
XLogP3	4.34570	[1]

Synthesis and Reactivity

The synthesis of **9,9-Dichloro-9H-fluorene** typically involves the direct chlorination of 9H-fluorene. The methylene bridge at the 9-position of fluorene is susceptible to halogenation reactions.

[Click to download full resolution via product page](#)

A representative synthesis pathway for **9,9-Dichloro-9H-fluorene**.

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of **9,9-Dichloro-9H-fluorene** are crucial for its application in research and development.

Synthesis of 9,9-Dichloro-9H-fluorene

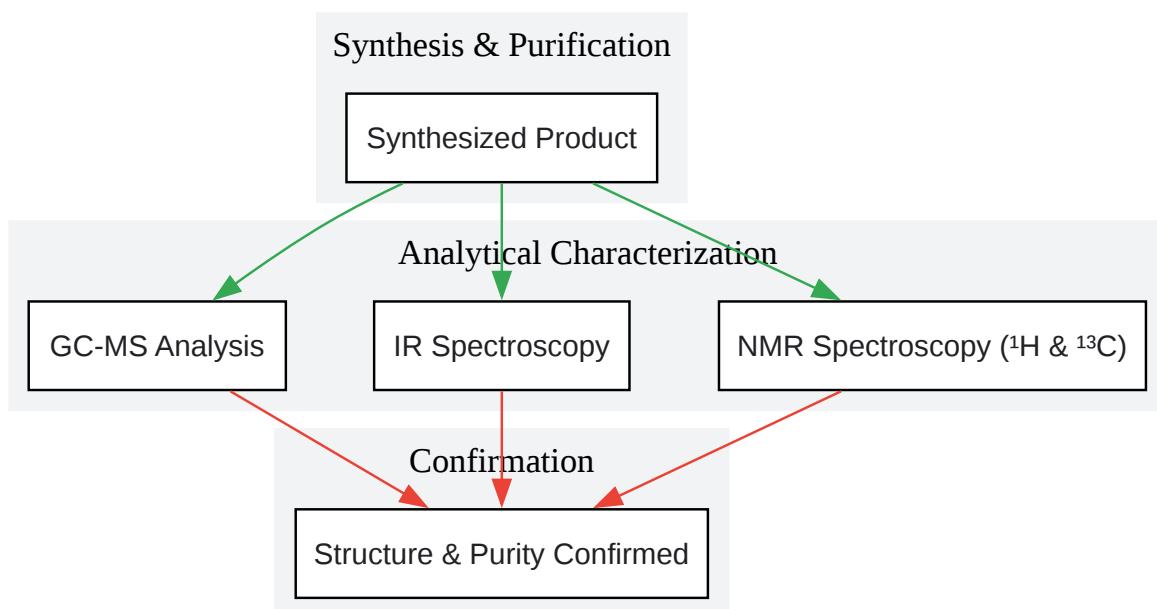
A general procedure for the synthesis of **9,9-Dichloro-9H-fluorene** involves the reaction of 9H-fluorene with a suitable chlorinating agent.

Materials:

- 9H-Fluorene
- Sulfuryl chloride (SO_2Cl_2) or another suitable chlorinating agent
- An appropriate solvent (e.g., dichloromethane)
- Radical initiator (e.g., AIBN or benzoyl peroxide), if necessary
- Standard laboratory glassware and safety equipment

Procedure:

- Dissolve 9H-fluorene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Slowly add the chlorinating agent to the solution. The reaction may be initiated by heating or with a radical initiator.
- Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, quench the reaction by adding water or a suitable quenching agent.
- Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **9,9-Dichloro-9H-fluorene** by recrystallization or column chromatography.


Analytical Characterization

The identity and purity of synthesized **9,9-Dichloro-9H-fluorene** can be confirmed through various spectroscopic and chromatographic techniques.^[3]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds.^[2] A sample of the synthesized product is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound.^[2]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of **9,9-Dichloro-9H-fluorene** would show characteristic absorption bands for the C-Cl bonds and the aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for elucidating the structure of the molecule. The ^1H NMR spectrum would show signals corresponding to the aromatic protons, while the ^{13}C NMR spectrum would provide information about the carbon skeleton of the molecule.

[Click to download full resolution via product page](#)

A typical analytical workflow for the characterization of **9,9-Dichloro-9H-fluorene**.

Safety and Handling

9,9-Dichloro-9H-fluorene should be handled with care in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[4][5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][4] Store the compound in a tightly closed container in a cool, dry place.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 9,9-Dichlorofluorene | C13H8Cl2 | CID 90689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9,9-Dichloro-9H-fluorene [synhet.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [9,9-Dichloro-9H-fluorene chemical and physical properties.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293879#9-9-dichloro-9h-fluorene-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com